

# Trifluenfuronate CAS number and molecular weight

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# **In-Depth Technical Guide to Trifluenfuronate**

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Trifluenfuronate** is a novel pesticide with demonstrated nematicidal, acaricidal, and insecticidal properties. Its primary mode of action is the inhibition of mitochondrial fatty acid  $\beta$ -oxidation, a critical metabolic pathway in target organisms. This technical guide provides a comprehensive overview of **Trifluenfuronate**, including its chemical properties, and available toxicological data. The information is intended to support further research and development efforts related to this compound.

## **Chemical and Physical Properties**

**Trifluenfuronate** is a synthetic fluoroalkenyl nematicide. The technical substance is an isomeric mixture. Key identifying information and physical properties are summarized in the table below.



Property	Value	Source
CAS Number	2074661-82-6	[1][2][3][4]
Molecular Formula	C16H15F3O5	[1][3]
Molecular Weight	344.28 g/mol	[3]
IUPAC Name	3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane- 3-carboxylate	[3]
Synonyms	Sanfoshaxianzhi, Trifluorocide	[1]
Isomerism	The technical material is a mixture of 60–80% of the rac-(2R,3R)- and 40–20% of the rac-(2R,3S)-isomers.	
CAS Number (trans-isomers)	2094595-23-8	[1]

# Mechanism of Action: Inhibition of Mitochondrial $\beta$ -Oxidation

The primary mode of action for **Trifluenfuronate** is the inhibition of mitochondrial fatty acid  $\beta$ -oxidation. This metabolic pathway is essential for energy production, particularly in nematodes and insects, through the breakdown of fatty acids. By disrupting this process, **Trifluenfuronate** effectively depletes the energy reserves of the target pests, leading to mortality.

# Proposed Experimental Protocol: Mitochondrial β-Oxidation Inhibition Assay

While a specific protocol for **Trifluenfuronate** is not publicly available, a general methodology for assessing the inhibition of mitochondrial fatty acid oxidation can be adapted. This typically involves isolating mitochondria from a relevant target organism (e.g., a model nematode species like Caenorhabditis elegans or a target pest).

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Trifluenfuronate** on mitochondrial fatty acid  $\beta$ -oxidation.



#### Materials:

- Target organisms (e.g., C. elegans)
- Mitochondria isolation buffer
- Substrates for mitochondrial respiration (e.g., palmitoyl-L-carnitine, ADP)
- Oxygen electrode or a Seahorse XF Analyzer
- **Trifluenfuronate** of known concentration
- Control inhibitors (e.g., etomoxir)

### Methodology:

- Mitochondria Isolation: Isolate functional mitochondria from the target organism using differential centrifugation.
- Respiration Measurement: Resuspend the isolated mitochondria in a respiration buffer.
- Substrate Addition: Add a fatty acid substrate (e.g., palmitoyl-L-carnitine) and ADP to initiate state 3 respiration (active ATP synthesis).
- Inhibitor Titration: Add increasing concentrations of Trifluenfuronate to the mitochondrial suspension and measure the rate of oxygen consumption.
- Data Analysis: Plot the inhibition of oxygen consumption against the Trifluenfuronate concentration to determine the IC50 value.

Logical Workflow for β-Oxidation Inhibition Assay





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Caption: Workflow for determining the IC50 of **Trifluenfuronate** on mitochondrial  $\beta$ -oxidation.

# **Efficacy Data**

Trifluenfuronate has demonstrated efficacy against a range of agricultural pests.

# **Nematicidal Activity**

Target Pests:

- Meloidogyne incognita (Root-knot nematode)
- Ditylenchus spp.
- Heterodera spp.
- · Pratylenchus spp.

Proposed Experimental Protocol: Nematicidal Efficacy Assay (In Vitro)

Objective: To determine the lethal concentration (LC50) of **Trifluenfuronate** against a target nematode species.

Materials:

- Synchronized culture of the target nematode (e.g., J2 stage of M. incognita)
- Multi-well plates (e.g., 24-well)
- Trifluenfuronate stock solution
- Pluronic F-127 solution
- Microscope

Methodology:



- Prepare Test Solutions: Prepare a serial dilution of Trifluenfuronate in a solution containing Pluronic F-127 to ensure solubility.
- Nematode Suspension: Prepare a suspension of the target nematodes at a known density.
- Exposure: Add a fixed number of nematodes to each well of the multi-well plate containing the different concentrations of **Trifluenfuronate**.
- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
- Mortality Assessment: Observe the nematodes under a microscope. Consider nematodes
  that are immobile and do not respond to a physical stimulus (e.g., gentle prodding with a fine
  needle) as dead.
- Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

## **Acaricidal Activity**

**Target Pests:** 

- Tetranychus cinnabarinus (Carmine spider mite)
- Two-spotted spider mites
- Tetranychus viennensis (Hawthorn spider mite)
- Citrus red mites

Proposed Experimental Protocol: Acaricidal Efficacy Assay (Leaf Disc Bioassay)

Objective: To determine the LC50 of **Trifluenfuronate** against a target mite species.

#### Materials:

- Host plant leaves (e.g., bean or citrus leaves)
- Culture of the target mite species



- Trifluenfuronate emulsifiable concentrate
- Spraying apparatus (e.g., Potter spray tower)
- Petri dishes with moistened filter paper
- Stereomicroscope

## Methodology:

- Prepare Leaf Discs: Cut uniform discs from the host plant leaves.
- Mite Infestation: Place a known number of adult female mites on each leaf disc.
- Treatment Application: Prepare serial dilutions of **Trifluenfuronate** and apply them to the leaf discs using a calibrated sprayer to ensure uniform coverage.
- Incubation: Place the treated leaf discs in Petri dishes with a moistened filter paper to maintain humidity and incubate at a controlled temperature and photoperiod.
- Mortality Assessment: After a set period (e.g., 24 or 48 hours), count the number of dead mites under a stereomicroscope.
- Data Analysis: Calculate the percentage mortality, correct for control mortality using Abbott's formula if necessary, and determine the LC50 value.

## **Insecticidal Activity**

### **Target Pests:**

- Tobacco whitefly (Bemisia tabaci)
- Diamondback moth (Plutella xylostella)

Proposed Experimental Protocol: Insecticidal Efficacy Assay (Diet Incorporation Bioassay for Diamondback Moth Larvae)

Objective: To determine the LC50 of **Trifluenfuronate** against diamondback moth larvae.



#### Materials:

- Artificial diet for diamondback moth
- Trifluenfuronate technical grade
- Multi-well plates or small containers
- Synchronized early instar larvae of diamondback moth

#### Methodology:

- Prepare Treated Diet: Prepare a serial dilution of Trifluenfuronate and incorporate it into the molten artificial diet before it solidifies.
- Dispense Diet: Dispense the treated diet into the wells of the multi-well plates or small containers.
- Larval Infestation: Place one larva in each well.
- Incubation: Incubate the plates at a controlled temperature, humidity, and photoperiod.
- Mortality Assessment: After a specified period (e.g., 72 or 96 hours), record the number of dead larvae.
- Data Analysis: Calculate the percentage mortality and determine the LC50 value.

## **Toxicological Profile**

Currently, there is a lack of publicly available, detailed quantitative toxicological data (e.g., LD50, LC50) for **Trifluenfuronate** in mammalian and ecotoxicological models. General safety precautions for handling pesticides should be followed.

## **Signaling Pathways**

There is currently no specific information available in the public domain regarding the detailed signaling pathways affected by **Trifluenfuronate** beyond its primary impact on mitochondrial



fatty acid metabolism. Research in this area would be valuable to further understand its mode of action and potential off-target effects.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on currently available public information. It is not a substitute for a comprehensive safety data sheet or regulatory documentation. All experimental work should be conducted in accordance with established laboratory safety protocols and regulatory guidelines.

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